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Compound of Interest

Compound Name: Hexaphenylcyclotrisiloxane

Cat. No.: B1329326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

hexaphenylcyclotrisiloxane, a key organosilicon compound. The document outlines the

crystallographic data, experimental protocols for its structural determination, and a visual

representation of the analytical workflow and molecular structure.

Introduction
Hexaphenylcyclotrisiloxane (C₃₆H₃₀O₃Si₃) is a cyclic organosilicon compound with a six-

membered ring composed of alternating silicon and oxygen atoms, with two phenyl groups

attached to each silicon atom. Its rigid structure and thermal stability make it a subject of

interest in materials science and as a building block for more complex supramolecular

architectures. Understanding its precise three-dimensional structure is crucial for predicting its

physical and chemical properties and for its application in various fields, including drug delivery

and materials development. This guide focuses on the crystallographic analysis of the triclinic

polymorph of hexaphenylcyclotrisiloxane.

Crystallographic Data
The crystal structure of the triclinic polymorph of hexaphenylcyclotrisiloxane has been

determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in

the tables below. This information is sourced from the Cambridge Crystallographic Data Centre
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(CCDC) deposition number 130352 and the corresponding publication by Braga, Grepioni, and

Maini (1998) in Acta Crystallographica Section C: Crystal Structure Communications.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₃₆H₃₀O₃Si₃

Formula Weight 594.86

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a (Å) 10.328(2)

b (Å) 10.878(3)

c (Å) 14.345(4)

α (°) 89.92(2)

β (°) 85.03(2)

γ (°) 75.98(2)

Volume (Å³) 1554.2(7)

Z 2

Calculated Density (Mg/m³) 1.270

Absorption Coefficient (mm⁻¹) 0.198

F(000) 624

Data Collection

Diffractometer Enraf-Nonius CAD-4

Radiation Mo Kα (λ = 0.71073 Å)

Temperature (K) 293(2)

θ range for data collection (°) 2.03 to 24.97

Refinement

Refinement method Full-matrix least-squares on F²
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Data / restraints / parameters 5455 / 0 / 379

Goodness-of-fit on F² 1.045

Final R indices [I>2σ(I)] R1 = 0.0466, wR2 = 0.1265

R indices (all data) R1 = 0.0596, wR2 = 0.1360

Largest diff. peak and hole (e.Å⁻³) 0.354 and -0.311

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

Si(1)-O(1) 1.637(2)

Si(1)-O(3) 1.640(2)

Si(2)-O(1) 1.638(2)

Si(2)-O(2) 1.636(2)

Si(3)-O(2) 1.638(2)

Si(3)-O(3) 1.636(2)

Si(1)-C(1) 1.857(3)

Si(1)-C(7) 1.860(3)

Si(2)-C(13) 1.858(3)

Si(2)-C(19) 1.859(3)

Si(3)-C(25) 1.858(3)

Si(3)-C(31) 1.859(3)

Table 3: Selected Bond Angles (°)
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Angle Degree (°)

O(1)-Si(1)-O(3) 108.33(11)

O(1)-Si(2)-O(2) 108.43(11)

O(2)-Si(3)-O(3) 108.41(11)

Si(1)-O(1)-Si(2) 132.55(13)

Si(2)-O(2)-Si(3) 132.41(13)

Si(3)-O(3)-Si(1) 132.65(13)

C(1)-Si(1)-C(7) 109.15(14)

C(13)-Si(2)-C(19) 109.24(14)

C(25)-Si(3)-C(31) 109.18(14)

Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and

crystal structure determination of hexaphenylcyclotrisiloxane.

Synthesis and Crystallization
Single crystals of the triclinic polymorph of hexaphenylcyclotrisiloxane suitable for X-ray

diffraction were obtained by slow evaporation from a solution of the compound in a mixture of

dichloromethane and methanol.

Dissolution: A sample of hexaphenylcyclotrisiloxane is dissolved in a minimal amount of

dichloromethane at room temperature.

Addition of Anti-solvent: Methanol is slowly added to the solution until the first sign of turbidity

is observed.

Clarification: A small amount of dichloromethane is added to redissolve the precipitate and

obtain a clear solution.
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Slow Evaporation: The vial containing the solution is loosely capped to allow for slow

evaporation of the solvent mixture over several days at ambient temperature.

Crystal Harvesting: Colorless, prismatic crystals are harvested from the vial for subsequent

analysis.

Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction

techniques.

Crystal Mounting: A suitable single crystal was selected and mounted on a glass fiber using

an appropriate adhesive.

Data Collection: The mounted crystal was placed on an Enraf-Nonius CAD-4 diffractometer.

Data were collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ =

0.71073 Å). A total of 5455 unique reflections were collected.

Structure Solution and Refinement: The structure was solved by direct methods and refined

by full-matrix least-squares on F² using the SHELXL-97 software package. All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and

refined using a riding model.

Visualizations
The following diagrams illustrate the workflow of the crystal structure analysis and the

molecular structure of hexaphenylcyclotrisiloxane.
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Crystal structure analysis workflow.
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Molecular structure of hexaphenylcyclotrisiloxane.

Conclusion
This guide has provided a detailed technical overview of the crystal structure analysis of the

triclinic polymorph of hexaphenylcyclotrisiloxane. The presented crystallographic data offers

precise insights into the molecular geometry, including key bond lengths and angles. The

outlined experimental protocols serve as a valuable reference for researchers working on the

synthesis and characterization of similar organosilicon compounds. The visualizations provide

a clear summary of the analytical workflow and the resulting molecular structure, aiding in the

understanding of this important compound.

To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
Hexaphenylcyclotrisiloxane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329326#crystal-structure-analysis-of-
hexaphenylcyclotrisiloxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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